molecular formula C16H21NO B1208004 2-Methylammonio-1-(spiro(cyclopentane-1,1'-indene)-3'-yl)ethanol CAS No. 77828-25-2

2-Methylammonio-1-(spiro(cyclopentane-1,1'-indene)-3'-yl)ethanol

Cat. No. B1208004
Key on ui cas rn: 77828-25-2
M. Wt: 243.34 g/mol
InChI Key: QZWJNLCOJAICKS-UHFFFAOYSA-N
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Patent
US04218472

Procedure details

N-Methyl-2-[spiro(cyclopentane-1,1'-indene)-3'-yliden]ethylamine (8.1 g; Swedish Pat. No. 7203905-0) in diethyl ether (100 ml) is treated with trifluoroacetic anhydride (8 ml) while being stirred with powdered anhydrous sodium carbonate (6 g). The solid is filtered off and the solvent is evaporated from the filtrate. The crude N-trifluoroacetyl-N-methylspiro(cyclopentane-1,1'-indan)-3'-ylideneethylamine is dissolved in dichloromethane (100 ml), added to sodium bicarbonate solution (40 ml; 0.5 M) and treated in portions with m-chloroperbenzoic acid (50%; 3.4 g) with stirring at about 20° C. After stirring for 2 hours, the solution is washed with saturated sodium carbonate solution and water, and dried with sodium sulphate. After filtration, the solvent is evaporated. The crude epoxy compound is dissolved in tetrahydrofuran (100 ml), and treated with perchloric acid (10 drops) at room temperature for 2 hours. After evaporation of the solvent the remaining crude 2-(N-methyltrifluoroacetamido)-1-[spiro(cyclopentane-1,1'-indene)-3'-yl]-ethanol is dissolved in a mixture of methanol (20 ml), water (50 ml) and potassium carbonate (10 g) and stirred overnight. The methanol is evaporated under reduced pressure and the free amine is extracted into dichloromethane. After drying with sodium sulphate the solvent is evaporated. The title compound is crystallized from diisopropyl ether; m.p. 134° C.
Name
N-Methyl-2-[spiro(cyclopentane-1,1'-indene)-3'-yliden]ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH:4]=[C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]2([CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:6]1.FC(F)(F)C(OC(=O)C(F)(F)F)=[O:21].C(=O)([O-])[O-].[Na+].[Na+]>C(OCC)C>[CH3:1][NH:2][CH2:3][CH:4]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]2([CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:6]=1)[OH:21] |f:2.3.4|

Inputs

Step One
Name
N-Methyl-2-[spiro(cyclopentane-1,1'-indene)-3'-yliden]ethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC=C1CC2(C3=CC=CC=C13)CCCC2
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring at about 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated from the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
The crude N-trifluoroacetyl-N-methylspiro(cyclopentane-1,1'-indan)-3'-ylideneethylamine is dissolved in dichloromethane (100 ml)
ADDITION
Type
ADDITION
Details
added to sodium bicarbonate solution (40 ml; 0.5 M)
ADDITION
Type
ADDITION
Details
treated in portions with m-chloroperbenzoic acid (50%; 3.4 g)
STIRRING
Type
STIRRING
Details
After stirring for 2 hours
Duration
2 h
WASH
Type
WASH
Details
the solution is washed with saturated sodium carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude epoxy compound is dissolved in tetrahydrofuran (100 ml)
ADDITION
Type
ADDITION
Details
treated with perchloric acid (10 drops) at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the remaining crude 2-(N-methyltrifluoroacetamido)-1-[spiro(cyclopentane-1,1'-indene)-3'-yl]-ethanol
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in a mixture of methanol (20 ml), water (50 ml) and potassium carbonate (10 g)
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The methanol is evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the free amine is extracted into dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with sodium sulphate the solvent
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
The title compound is crystallized from diisopropyl ether

Outcomes

Product
Name
Type
Smiles
CNCC(O)C1=CC2(C3=CC=CC=C13)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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